molecular formula C21H13NO B14217196 2-[6-(2-Acetylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile CAS No. 823227-09-4

2-[6-(2-Acetylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile

Cat. No.: B14217196
CAS No.: 823227-09-4
M. Wt: 295.3 g/mol
InChI Key: LIPQRSJIGRFFFU-UHFFFAOYSA-N
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Description

2-[6-(2-Acetylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile is an organic compound characterized by its unique structure, which includes an acetylphenyl group, a hex-3-ene-1,5-diynyl chain, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(2-Acetylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing cost-effective catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-[6-(2-Acetylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group may yield benzoic acid derivatives, while reduction of the nitrile group may produce primary amines.

Scientific Research Applications

2-[6-(2-Acetylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[6-(2-Acetylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile involves its interaction with specific molecular targets. For instance, the acetylphenyl group may interact with enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding or other interactions with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-[6-(4-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile
  • 2-[6-(4-Methoxyphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile
  • 2-[6-(4-Chlorophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile

Uniqueness

2-[6-(2-Acetylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile is unique due to the presence of the acetyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research applications .

Properties

CAS No.

823227-09-4

Molecular Formula

C21H13NO

Molecular Weight

295.3 g/mol

IUPAC Name

2-[6-(2-acetylphenyl)hex-3-en-1,5-diynyl]benzonitrile

InChI

InChI=1S/C21H13NO/c1-17(23)21-15-9-8-13-19(21)12-5-3-2-4-10-18-11-6-7-14-20(18)16-22/h2-3,6-9,11,13-15H,1H3

InChI Key

LIPQRSJIGRFFFU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1C#CC=CC#CC2=CC=CC=C2C#N

Origin of Product

United States

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